molecular formula C28H46N7O16P3S B11935539 Biotin-11-deoxycytidine-5'-triphosphate

Biotin-11-deoxycytidine-5'-triphosphate

Cat. No.: B11935539
M. Wt: 861.7 g/mol
InChI Key: JZKGHPGIZWCMBI-VPHBQDTQSA-N
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Description

Biotin-11-deoxycytidine-5’-triphosphate is a modified nucleotide that combines biotin, an 11-atom linker, and deoxycytidine-5’-triphosphate. This compound is primarily used in molecular biology for labeling and detection purposes. The biotin moiety allows for efficient interaction with avidin and streptavidin, making it a valuable tool in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-11-deoxycytidine-5’-triphosphate is synthesized by attaching a biotin molecule to deoxycytidine-5’-triphosphate via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of Biotin-11-deoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves automated synthesis machines, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Biotin-11-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The biotin moiety can be substituted with other functional groups for different labeling purposes.

    Enzymatic Incorporation: It can be incorporated into DNA via enzymatic reactions such as nick translation, random priming, or 3’-end terminal labeling.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Enzymes: DNA polymerases, reverse transcriptase, and terminal transferase.

    Buffers: Tris-HCl buffer at pH 7.5 is commonly used to maintain optimal reaction conditions.

Major Products Formed

The major products formed from these reactions are biotin-labeled DNA or cDNA probes, which can be detected using streptavidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .

Scientific Research Applications

Biotin-11-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of labeled DNA probes for various analytical techniques.

    Biology: Employed in in situ hybridization, microarray gene profiling, and other molecular biology assays.

    Medicine: Utilized in diagnostic assays to detect specific DNA sequences or mutations.

    Industry: Applied in the production of biotinylated DNA for research and development purposes

Mechanism of Action

The mechanism of action of Biotin-11-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The biotin moiety allows for subsequent detection using avidin or streptavidin conjugates. This interaction is highly specific and strong, enabling efficient detection and analysis of the labeled DNA.

Comparison with Similar Compounds

Similar Compounds

    Biotin-11-deoxyuridine-5’-triphosphate: Similar in structure but contains deoxyuridine instead of deoxycytidine.

    Biotin-16-dUTP: Another biotin-labeled nucleotide used for similar applications but with a different linker length.

Uniqueness

Biotin-11-deoxycytidine-5’-triphosphate is unique due to its specific linker length, which provides optimal substrate properties and labeling efficiency. This makes it particularly suitable for applications requiring high sensitivity and specificity .

Biological Activity

Biotin-11-deoxycytidine-5'-triphosphate (Biotin-11-dCTP) is a biotin-labeled nucleotide that plays a significant role in molecular biology, particularly in the fields of DNA labeling and gene expression studies. This compound is commonly utilized in various applications, including PCR (Polymerase Chain Reaction), nick translation, and other enzymatic reactions where DNA synthesis and labeling are required.

Biotin-11-dCTP is characterized by its structure:

  • Chemical Name : Biotin-11-2′-deoxycytidine-5′-triphosphate, tetralithium salt
  • Molecular Formula : C28H42N7O16P3
  • Molecular Weight : 885.42 g/mol
  • Purity : ≥95%

This compound is typically supplied as a 1 mM solution in a buffer with a pH of 7.5, making it suitable for various biochemical applications .

Biological Activity

Biotin-11-dCTP exhibits several biological activities that make it valuable in research:

  • Enzymatic Incorporation into DNA :
    • Biotin-11-dCTP can be incorporated into DNA through various enzymatic processes, such as nick translation and random priming. This allows for the labeling of DNA strands, facilitating downstream applications like hybridization assays and detection methods using streptavidin-based systems .
  • Detection Methods :
    • The incorporation of biotin into DNA enables detection via streptavidin conjugates, which can be linked to enzymes or fluorescent markers for visualization. This property is extensively used in apoptosis assays and other molecular biology techniques .
  • Role in Gene Expression Studies :
    • Biotin-11-dCTP is instrumental in studying gene expression by enabling the labeling of cDNA synthesized from RNA templates. This allows researchers to track gene expression levels and understand regulatory mechanisms at play during transcription .

Applications in Research

Biotin-11-dCTP has been employed in various studies and experimental designs, demonstrating its versatility:

Table 1: Applications of Biotin-11-dCTP

ApplicationDescription
PCRUsed for non-radioactive labeling of DNA during amplification processes.
Nick TranslationFacilitates the incorporation of biotin-labeled nucleotides into DNA.
cDNA SynthesisEnables the labeling of cDNA for subsequent analysis and detection.
Apoptosis AssaysUtilized to assess cell death mechanisms through biotin-labeled DNA.
Hybridization TechniquesEnhances sensitivity and specificity in detecting nucleic acid sequences.

Case Studies

Several studies have highlighted the utility of Biotin-11-dCTP:

  • Gene Therapy Applications :
    • In gene therapy research, biotinylated nucleotides have been used to deliver therapeutic genes effectively to target cells. For instance, studies have shown that aptamer-siRNA conjugates incorporating biotin-labeled nucleotides can achieve targeted delivery and expression suppression of viral genes in HIV-infected cells, demonstrating the potential of biotinylated compounds in therapeutic contexts .
  • Cancer Research :
    • Research involving epithelial ovarian cancer has utilized biotinylated nucleotides for studying tumor microenvironments and immune responses. The ability to label specific gene products facilitates a better understanding of tumor biology and interactions with the immune system .
  • DNA Damage Studies :
    • Investigations into DNA damage responses have employed biotin-labeled nucleotides to track incorporation into damaged DNA strands, providing insights into cellular repair mechanisms and the effects of various treatments on DNA integrity .

Properties

Molecular Formula

C28H46N7O16P3S

Molecular Weight

861.7 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C28H46N7O16P3S/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1

InChI Key

JZKGHPGIZWCMBI-VPHBQDTQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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